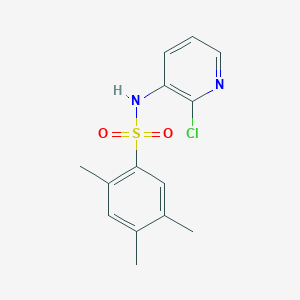![molecular formula C20H29N7O B12266016 4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B12266016.png)
4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring substituted with a tert-butylpyridazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions One common approach starts with the preparation of the tert-butylpyridazine derivative, followed by its coupling with a piperazine derivative
Preparation of tert-butylpyridazine derivative: This step involves the nitration of pyridazine followed by reduction to obtain the amino derivative. The tert-butyl group is then introduced via alkylation.
Coupling with piperazine: The tert-butylpyridazine derivative is coupled with piperazine under basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of pyrimidine and morpholine rings: The coupled product is then reacted with a pyrimidine derivative and morpholine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Shares the tert-butylpyridazine and piperazine moieties.
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: Contains similar structural elements but with additional functional groups.
Uniqueness
4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is unique due to its combination of a morpholine ring with a pyrimidine and piperazine ring substituted with a tert-butylpyridazine group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H29N7O |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-[4-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C20H29N7O/c1-20(2,3)16-4-5-18(24-23-16)26-10-8-25(9-11-26)17-6-7-21-19(22-17)27-12-14-28-15-13-27/h4-7H,8-15H2,1-3H3 |
InChI Key |
ANGDVSRRWDWFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12265960.png)
![N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265976.png)
![N-(2-chlorophenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12265978.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B12265980.png)
![6-Fluoro-4-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B12265986.png)
![N-methyl-N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12265994.png)
![4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine](/img/structure/B12265998.png)
![N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B12266000.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methylpyrimidine](/img/structure/B12266003.png)
![7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12266021.png)
![N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B12266028.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile](/img/structure/B12266039.png)

